molecular formula C26H23N3O3 B12140836 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione

Cat. No.: B12140836
M. Wt: 425.5 g/mol
InChI Key: AEOYWQXGYLRKDO-UHFFFAOYSA-N
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Description

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a quinoline moiety and an isoindole dione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinoline Moiety: The synthesis begins with the preparation of the quinoline moiety through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.

    Introduction of the Phenylamino Group: The phenylamino group is introduced via nucleophilic substitution reactions, where an appropriate phenylamine reacts with the quinoline intermediate.

    Formation of the Isoindole Dione Group: The final step involves the cyclization of the intermediate with phthalic anhydride to form the isoindole dione group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve yield.

Chemical Reactions Analysis

Types of Reactions

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinoline derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylamine in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Reduced quinoline derivatives.

    Substitution: Substituted phenylamino derivatives.

Scientific Research Applications

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{2-[2-methyl-4-(phenylamino)-3,4-dihydroquinolin-1(2H)-yl]-2-oxoethyl}-1H-isoindole-1,3(2H)-dione is unique due to its dual functional groups, which provide a combination of properties from both quinoline and isoindole dione moieties. This dual functionality enhances its potential in various applications, particularly in medicinal chemistry and material science.

Properties

Molecular Formula

C26H23N3O3

Molecular Weight

425.5 g/mol

IUPAC Name

2-[2-(4-anilino-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]isoindole-1,3-dione

InChI

InChI=1S/C26H23N3O3/c1-17-15-22(27-18-9-3-2-4-10-18)21-13-7-8-14-23(21)29(17)24(30)16-28-25(31)19-11-5-6-12-20(19)26(28)32/h2-14,17,22,27H,15-16H2,1H3

InChI Key

AEOYWQXGYLRKDO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2=CC=CC=C2N1C(=O)CN3C(=O)C4=CC=CC=C4C3=O)NC5=CC=CC=C5

Origin of Product

United States

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